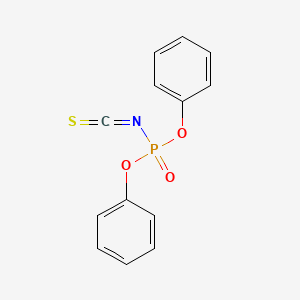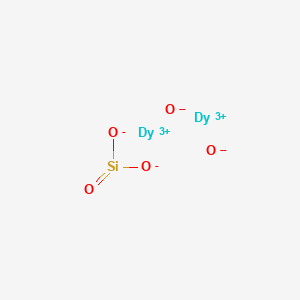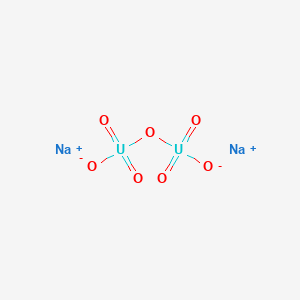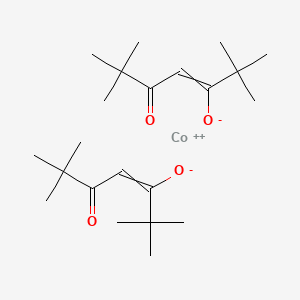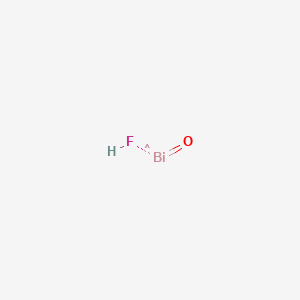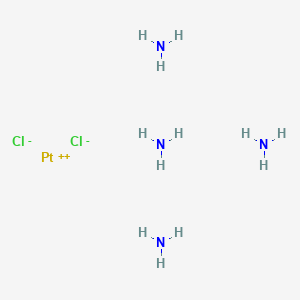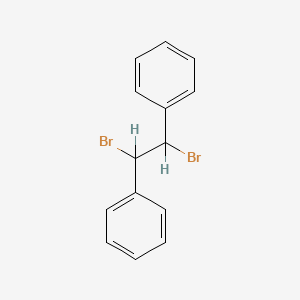
CYCLOPENTADIENYLTUNGSTEN TRICARBONYL DIMER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienyltungsten tricarbonyl dimer is an organotungsten compound with the formula ( \text{Cp}_2 \text{W}_2 (\text{CO})_6 ), where Cp stands for cyclopentadienyl (( \text{C}_5 \text{H}_5 )). This compound is characterized by its dark red crystalline appearance and is primarily of interest in research settings due to its unique structural and chemical properties .
Métodos De Preparación
Cyclopentadienyltungsten tricarbonyl dimer is synthesized through a multi-step process. The initial step involves the treatment of tungsten hexacarbonyl (( \text{W}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). This reaction produces sodium tricarbonylcyclopentadienyltungsten (( \text{NaW}(\text{CO})_3 (\text{Cp}) )). The final step involves the oxidation of this intermediate to form this compound .
Análisis De Reacciones Químicas
Cyclopentadienyltungsten tricarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The carbonyl ligands (( \text{CO} )) can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like ( \text{O}_2 ) and reducing agents such as ( \text{H}_2 ). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopentadienyltungsten tricarbonyl dimer is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organotungsten compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentadienyltungsten tricarbonyl dimer involves its ability to coordinate with other molecules through its cyclopentadienyl and carbonyl ligands. This coordination can influence various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Cyclopentadienyltungsten tricarbonyl dimer can be compared with other similar compounds such as:
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Cyclopentadienylchromium tricarbonyl dimer
These compounds share similar structural features but differ in their metal centers (molybdenum and chromium, respectively). The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the tungsten center .
Propiedades
Número CAS |
12566-66-4 |
|---|---|
Fórmula molecular |
C16H10O6W2 10* |
Peso molecular |
665.93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


